1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions to introduce the desired functional groups into the piperidine backbone. For instance, Walsh et al. (1990) synthesized a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides to evaluate their antiallergy activity, showcasing the synthetic approach towards similar structures (Walsh et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds akin to "1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide" can be complex, with various functional groups contributing to their pharmacological profile. Naveen et al. (2015) conducted X-ray diffraction studies to determine the crystal and molecular structure of a related compound, providing insights into its stereochemistry and conformation (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can vary widely, including nucleophilic substitution and cyclization reactions. Sekiguchi et al. (1989) studied aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalenes, revealing the influence of nucleophilic amines on substitution outcomes (Sekiguchi et al., 1989).
Scientific Research Applications
Research on Similar Functional Groups and Structures
Materials Science Applications : Compounds with similar functional groups have been used in the development of photosensitive materials and polymers. For example, polyimides having pendant carboxyl groups blocked with photopolymerizable acrylamides, similar in functionality to the dimethylamino and sulfonyl groups, exhibit negative-tone behavior upon UV irradiation. These materials have applications in microelectronics and as photoresists (Fukushima, Oyama, & Tomoi, 2003).
Pharmaceutical Research : Sulfonyl groups are commonly found in a variety of pharmaceuticals, indicating this compound could have applications in drug design and synthesis. For instance, compounds with sulfonamide moieties have been synthesized for their potential antitumor and antimicrobial activities, showcasing the diversity of applications in medicinal chemistry (Ghorab, Soliman, Alsaid, & Askar, 2017).
Chemical Synthesis : Amines and sulfonamides, similar to the functional groups in the queried compound, are pivotal in the synthesis of complex organic molecules. They are used in various nucleophilic substitution reactions that are foundational in building more complex structures, which are relevant in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds (Sekiguchi, Horie, & Suzuki, 1988).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[2-(4-methoxy-N-methylanilino)ethyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O4S/c1-20(2)27(24,25)22-12-5-6-15(14-22)18(23)19-11-13-21(3)16-7-9-17(26-4)10-8-16/h7-10,15H,5-6,11-14H2,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEOQQVBIZKKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCN(C)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}piperidine-3-carboxamide |
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